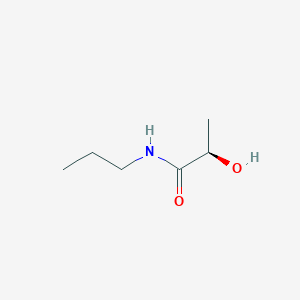
(2R)-2-Hydroxy-N-propylpropanamide
Cat. No. B8589110
M. Wt: 131.17 g/mol
InChI Key: VPIANGLUWAQPGA-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04143159
Procedure details


A mixture of 35.4 gm (0.3 mole) of ethyl lactate and 19.4 gm (0.33 mole) of propylamine were stirred together at 60° C. for 16 hours and subsequently distilled under reduced pressure. 30 gm (76% of theory) of N-propyl-lactic acid amide of boiling point 152° C./9 torr and of refractive index (nD20) 1.4563 were obtained.


Yield
76%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:6]CC)(=O)[CH:2]([CH3:4])[OH:3].[CH2:9]([NH2:12])[CH2:10][CH3:11]>>[CH2:9]([NH:12][C:1](=[O:6])[CH:2]([CH3:4])[OH:3])[CH2:10][CH3:11]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
35.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(O)C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
19.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)N
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
were stirred together at 60° C. for 16 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
subsequently distilled under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CC)NC(C(O)C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 30 g | |
| YIELD: PERCENTYIELD | 76% | |
| YIELD: CALCULATEDPERCENTYIELD | 76.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
